5-(4-chlorophenyl)-1-(2-methylphenyl)-1H-imidazole-2-thiol
Description
5-(4-Chlorophenyl)-1-(2-methylphenyl)-1H-imidazole-2-thiol is a substituted imidazole derivative characterized by a thiol (-SH) group at position 2, a 4-chlorophenyl substituent at position 5, and a 2-methylphenyl group at position 1 (Figure 1). The presence of electron-withdrawing (chloro) and electron-donating (methyl) groups on the aromatic rings modulates its electronic properties, influencing reactivity and biological activity.
Properties
IUPAC Name |
4-(4-chlorophenyl)-3-(2-methylphenyl)-1H-imidazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2S/c1-11-4-2-3-5-14(11)19-15(10-18-16(19)20)12-6-8-13(17)9-7-12/h2-10H,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLYHOLVZYDUHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CNC2=S)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-1-(2-methylphenyl)-1H-imidazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 2-methylbenzylamine to form an intermediate Schiff base, which is then cyclized with thiourea under acidic conditions to yield the desired imidazole-thiol compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-1-(2-methylphenyl)-1H-imidazole-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used depending on the desired substitution.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines, alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
5-(4-chlorophenyl)-1-(2-methylphenyl)-1H-imidazole-2-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-1-(2-methylphenyl)-1H-imidazole-2-thiol involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The thiol group can also form covalent bonds with cysteine residues in proteins, leading to modulation of protein function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Electronic Effects
a) 5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazole-2-thiol
- Key Differences : Replaces the 4-chlorophenyl group with a 4-fluorophenyl substituent and the 2-methylphenyl group with a 4-methoxyphenyl group.
- This compound has been used as a precursor for COX-1/2 inhibitors .
b) 5-(4-Chlorophenyl)-1-(2,3-dichlorophenyl)-1H-imidazole-2-thiol
- Key Differences : Features a 2,3-dichlorophenyl group at position 1 instead of 2-methylphenyl.
- Impact : Increased lipophilicity and steric bulk due to two chlorine atoms may improve membrane permeability but reduce solubility. This compound is commercially available for research purposes .
c) 4-Chloro-1-(4-chlorophenyl)-5-phenyl-1H-imidazole
- Key Differences : Lacks the thiol group at position 2 and substitutes a phenyl group at position 3.
- This compound exhibits a melting point of 126–128°C and has been characterized via X-ray crystallography .
Biological Activity
The compound 5-(4-chlorophenyl)-1-(2-methylphenyl)-1H-imidazole-2-thiol is a member of the imidazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antiviral, anti-inflammatory, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a thiol group attached to an imidazole ring, which is substituted with a chlorophenyl and a methylphenyl group. This structure is crucial for its biological activity, as modifications can significantly influence its pharmacological properties.
Structural Formula
The structural formula of this compound can be represented as follows:
Antiviral Activity
Recent studies have highlighted the antiviral potential of various imidazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant inhibition against viral replication.
Case Study: HIV-1 Integrase Inhibition
A study investigating the inhibitory effects of related imidazole compounds on HIV-1 integrase (IN) revealed that certain derivatives demonstrated over 50% inhibition of IN-LEDGF/p75 interactions. The presence of specific substituents, such as methyl groups on the aryl rings, was found to enhance activity. For example, compounds with para-methylphenyl groups showed inhibition rates as high as 89% in disrupting this interaction .
| Compound | % Inhibition | CC₅₀ (µM) |
|---|---|---|
| 11a | 89 | <100 |
| 11b | 85 | <200 |
| 11h | 40 | 50.4 |
Anti-inflammatory Activity
Imidazole derivatives have also been studied for their anti-inflammatory properties. The compound's ability to inhibit cyclooxygenase (COX) enzymes is a key mechanism by which it exerts anti-inflammatory effects.
Research Findings
In vitro studies have shown that certain imidazole derivatives significantly reduce COX-2 activity, with IC₅₀ values comparable to established anti-inflammatory drugs like indomethacin. For instance, related compounds exhibited IC₅₀ values ranging from 23.8 to 42.1 µM against COX-2 .
| Compound | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) |
|---|---|---|
| Compound A | 23.8 | >100 |
| Compound B | 31.4 | >100 |
| Compound C | 42.1 | >100 |
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Chlorophenyl Group : Enhances hydrophobic interactions.
- Methyl Group : Contributes to increased potency through steric effects.
- Thiol Group : May play a role in redox reactions and metal ion chelation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(4-chlorophenyl)-1-(2-methylphenyl)-1H-imidazole-2-thiol, and how can reaction conditions be optimized to improve yield?
- Methodology : The compound can be synthesized via a multi-step condensation reaction. For example, describes a similar imidazole derivative synthesized by refluxing substituted benzylamine, ammonium acetate, and aryl aldehydes in glacial acetic acid. Key parameters to optimize include reaction time (e.g., 3–6 hours under reflux), stoichiometric ratios of reactants (e.g., 1:2 molar ratio of amine to aldehyde), and purification methods (e.g., recrystallization from methanol or toluene) . Solvent choice (e.g., acetic acid vs. ethanol) and temperature gradients may also influence crystallinity and purity.
Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational tools?
- Methodology :
- Spectroscopy : Use - and -NMR to confirm substituent positions on the imidazole ring. IR spectroscopy can identify the thiol (-SH) stretch (~2500 cm) and aromatic C-Cl bonds (700–800 cm) .
- X-ray crystallography : and highlight the use of single-crystal X-ray diffraction to resolve bond angles, torsional strain, and intermolecular interactions (e.g., C–H⋯S or π-π stacking), which are critical for understanding solid-state behavior .
- Computational analysis : DFT calculations (e.g., Gaussian 09) can predict electronic properties (HOMO-LUMO gaps) and electrostatic potential maps to rationalize reactivity .
Q. What in vitro assays are suitable for evaluating the antifungal or antimicrobial efficacy of this compound?
- Methodology : Follow protocols from and , which tested similar imidazoles against Candida albicans and Aspergillus strains. Use microdilution assays (CLSI M27/M38 guidelines) to determine minimum inhibitory concentrations (MICs). Include positive controls (e.g., fluconazole) and assess cytotoxicity via mammalian cell lines (e.g., HEK-293) to establish selectivity indices .
Advanced Research Questions
Q. How can enantioselective synthesis be achieved for chiral analogs of this compound, and what role do stereocenters play in bioactivity?
- Methodology : Introduce chirality via asymmetric catalysis (e.g., chiral ligands in palladium-catalyzed cross-couplings) or enantiomeric resolution using chiral HPLC (). Compare the activity of (R)- and (S)-enantiomers in biological assays to identify stereospecific interactions with fungal cytochrome P450 enzymes (e.g., CYP51) .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in substituted imidazole derivatives?
- Methodology :
- Analog synthesis : Modify substituents (e.g., replace 4-chlorophenyl with 4-fluorophenyl or vary the methyl group position) as in .
- Biological testing : Corrogate substituent effects with MIC values and pharmacokinetic parameters (e.g., logP for membrane permeability).
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., fungal lanosterol 14α-demethylase) .
Q. What environmental persistence and degradation pathways should be considered for this compound in agricultural applications?
- Methodology : Conduct photolysis/hydrolysis studies (OECD 316 guidelines) under simulated sunlight (UV-Vis) and varying pH. Use LC-MS/MS to identify degradation products (e.g., sulfonic acid derivatives) and assess ecotoxicity via Daphnia magna assays .
Q. How can crystal engineering improve the solubility and bioavailability of this compound?
- Methodology : Co-crystallize with pharmaceutically acceptable co-formers (e.g., succinic acid) to enhance dissolution rates. Analyze crystal packing via X-ray diffraction () and perform dissolution testing in biorelevant media (FaSSIF/FeSSIF) .
Q. What computational methods predict the compound’s metabolic fate and potential drug-drug interactions?
- Methodology : Use in silico tools like SwissADME to predict cytochrome P450 metabolism (e.g., CYP3A4/2C9). Validate with hepatic microsome assays (human/rat) and UPLC-QTOF-MS to identify phase I/II metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
